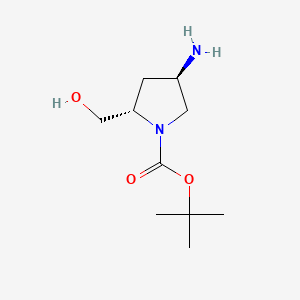

(2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate. The nomenclature reflects its pyrrolidine core, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are positioned at C2 and C4: a hydroxymethyl group (-CH2OH) at C2 and an amino group (-NH2) at C4. The tert-butyloxycarbonyl (Boc) group is esterified to the nitrogen atom at position 1, serving as a protective group for the amine during synthetic processes.

The stereochemical descriptors (2S,4R) denote the absolute configurations at the second and fourth carbon atoms. This configuration is critical for the compound’s interactions in chiral environments, particularly in asymmetric catalysis and drug design. The hydroxymethyl group at C2 adopts an S-configuration, while the amino group at C4 is R-configured, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The Boc group’s steric bulk influences the pyrrolidine ring’s conformational preferences, stabilizing specific puckering modes that enhance reactivity and selectivity in synthetic applications.

Crystallographic Analysis and Conformational Studies

Crystallographic data for (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, though limited in publicly available databases, can be inferred from analogous pyrrolidine derivatives. The pyrrolidine ring typically adopts envelope or half-chair conformations, with substituents influencing puckering modes. For instance, the tert-butyl group at N1 induces steric strain, favoring a C4-endo puckering mode (where C4 lies above the ring plane) to minimize nonbonded interactions.

X-ray studies of related compounds, such as 4-tert-butylprolines, reveal that bulky substituents at C4 enforce pseudoequatorial orientations, stabilizing trans-endo conformations. In the title compound, the hydroxymethyl group at C2 likely participates in intramolecular hydrogen bonding with the C4 amino group, further rigidifying the structure. This interaction is corroborated by NMR coupling constants (J values), which indicate restricted rotation about the C2-C3 bond.

Table 1: Predicted Conformational Parameters for (2S,4R)-tert-Butyl 4-Amino-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate

| Parameter | Value/Description | Source |

|---|---|---|

| Predicted ring puckering | C4-endo envelope | [ |

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLZOKUGIXLYJZ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents

Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties. (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential use in treating neurodegenerative diseases due to its ability to enhance neuronal survival and function .

Anticancer Properties

Studies have shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation. The compound's structural features may contribute to its effectiveness against specific cancer types, making it a candidate for further investigation in anticancer drug development .

Drug Development

Chiral Building Blocks

The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry allows for the creation of various biologically active compounds with improved efficacy and reduced side effects. The ability to manipulate its structure makes it valuable in the design of new therapeutic agents .

Prodrug Formulations

(2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has potential applications in prodrug formulations, where it can be modified to enhance solubility and bioavailability of active pharmaceutical ingredients. This approach can improve therapeutic outcomes and patient compliance .

Organic Synthesis

Synthetic Intermediates

The compound is utilized as an intermediate in organic synthesis pathways. Its functional groups allow for various chemical transformations, enabling the production of more complex molecules used in pharmaceuticals and agrochemicals .

Catalysis

Research has explored the use of this compound in catalytic processes due to its unique structural properties that facilitate specific reactions. This application is particularly relevant in asymmetric synthesis, where it can help achieve higher selectivity for desired products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects | Evaluated the impact on neuronal cells | Demonstrated enhanced survival rates under oxidative stress conditions. |

| Anticancer Activity | Tested against various cancer cell lines | Showed significant inhibition of cell proliferation in breast and colon cancer models. |

| Synthesis Applications | Used as a chiral building block | Successfully synthesized several novel compounds with improved pharmacological profiles. |

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereoisomers differ in spatial arrangement, leading to distinct physicochemical and biological properties:

Key Findings :

Substituent Variations

Modifications at the 4-position (amino group) or 2-position (hydroxymethyl) alter reactivity and applications:

Key Findings :

- The Cbz-protected derivative (CAS 1194057-63-0) is used in solid-phase peptide synthesis due to its orthogonal protection strategy .

- The cyano variant (CAS 1269755-22-7) enables click chemistry applications but exhibits reduced solubility in polar solvents .

- Difluoromethyl substitution improves metabolic stability by resisting oxidative degradation, making it suitable for prolonged-action therapeutics .

Preparation Methods

Synthetic Routes for (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

The preparation typically involves multi-step organic synthesis with emphasis on stereochemical control. The key steps are summarized below:

Formation of the Pyrrolidine Ring

- Starting Materials: Chiral precursors such as protected amino acids or suitably functionalized open-chain compounds.

- Cyclization: Intramolecular nucleophilic substitution or reductive amination methods are employed to form the five-membered pyrrolidine ring.

- Stereochemical Control: Use of chiral auxiliaries or enzymatic resolution ensures the (2S,4R) configuration.

Introduction of the Hydroxymethyl Group at C2

- Hydroxymethylation: Typically achieved through selective oxidation or nucleophilic substitution reactions on a precursor bearing a suitable leaving group at C2.

- Reagents: Formaldehyde or related electrophilic sources under controlled conditions.

Amination at C4

- Amino Group Installation: Introduced via nucleophilic substitution or reductive amination on intermediates bearing a leaving group at C4.

- Protection: The amino group is protected with tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps.

Protection of the Nitrogen (N1) with tert-Butyl Carbamate

- Boc Protection: Achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions such as triethylamine or sodium hydride.

- Purpose: Protects the nitrogen to enhance stability and facilitate purification.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes on Optimization |

|---|---|---|---|---|

| Pyrrolidine ring formation | Chiral amino acid derivative, cyclization | 0–40 | Dichloromethane, THF | Use of chiral auxiliaries for stereocontrol |

| Hydroxymethylation at C2 | Formaldehyde, base (NaOH or K2CO3) | 0–25 | Aqueous or organic | Controlled pH to avoid over-oxidation |

| Amination at C4 | Ammonia or amine source, reductive amination reagents (NaBH3CN) | 0–30 | Methanol, ethanol | Mild reducing agents to maintain stereochemistry |

| Boc protection of amine (N1) | Di-tert-butyl dicarbonate, Et3N or NaH | 0–25 | Dichloromethane | Slow addition to minimize side reactions |

Stereochemical Considerations and Purification

- Stereochemical Control: The (2S,4R) configuration is maintained by starting with enantiomerically pure precursors or by asymmetric synthesis methods such as asymmetric hydrogenation or enzymatic kinetic resolution.

- Purification: Flash chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from suitable solvents ensures high purity (>97%).

- Analytical Verification: Optical rotation, chiral HPLC, and NMR spectroscopy are used to confirm stereochemistry and purity.

Comparative Table of Preparation Parameters

| Parameter | Description | Impact on Yield and Purity |

|---|---|---|

| Starting Material Purity | Use of enantiopure amino acid derivatives | High stereochemical purity and yield |

| Reaction Temperature | Controlled between 0–40°C | Minimizes side reactions and racemization |

| Protecting Group Strategy | Boc protection of amine | Prevents side reactions, facilitates isolation |

| Reagent Selection | Mild reducing agents (e.g., NaBH3CN) | Preserves stereochemistry |

| Purification Method | Flash chromatography, recrystallization | Achieves >97% purity |

Research Findings and Practical Notes

- The use of asymmetric synthesis or enzymatic resolution is critical to obtain the desired (2S,4R) stereochemistry, which influences biological activity.

- Protecting groups such as Boc are preferred for their stability and ease of removal under mild acidic conditions.

- Reaction conditions are optimized to avoid racemization and degradation, with temperature and pH control being crucial.

- Industrial scale synthesis may employ continuous flow reactors to improve reproducibility and yield.

- The hydroxymethyl group is sensitive to oxidation; thus, inert atmosphere and antioxidants may be used during synthesis.

Summary Table of Preparation Method Steps

| Step No. | Reaction Step | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form pyrrolidine | Chiral amino acid derivatives, base, solvent | Formation of pyrrolidine ring with stereocontrol |

| 2 | Hydroxymethylation | Formaldehyde, base, aqueous or organic solvent | Introduction of hydroxymethyl group at C2 |

| 3 | Amination at C4 | Ammonia or amine source, mild reductant | Introduction of amino group at C4 |

| 4 | Boc protection of amine | Di-tert-butyl dicarbonate, base | Protection of amine to form stable carbamate |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

- Protection of the pyrrolidine ring : The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .

- Functional group modifications : Hydroxymethyl and amino groups are introduced via Grignard reactions (e.g., isopropyl magnesium chloride) or nucleophilic substitutions. For example, describes the use of N,O-dimethylhydroxylamine in THF to form intermediates .

- Deprotection and purification : Final steps often involve acidic deprotection (e.g., trifluoroacetic acid) and purification via column chromatography (hexanes/EtOAc or ethanol/chloroform gradients) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical. For instance, the hydroxymethyl group appears as a triplet at δ 3.6–3.8 ppm (¹H), while the Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, reports an HRMS peak at m/z 318.28009 (calculated: 318.27914) for a derivative .

- Infrared (IR) Spectroscopy : Hydroxyl (O–H) and carbonyl (C=O) stretches are observed at ~3400 cm⁻¹ and ~1680 cm⁻¹, respectively .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a chiral building block for:

- Drug discovery : Used to synthesize constrained analogs of bioactive molecules (e.g., FTY720 derivatives for anticancer studies) .

- Organocatalysis : The hydroxymethyl and amino groups enable hydrogen-bonding interactions in asymmetric catalysis .

- Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide design, enhancing metabolic stability .

Advanced Research Questions

Q. What experimental challenges arise in maintaining stereochemical integrity during synthesis?

- Methodological Answer :

- Stereochemical drift : Acidic or basic conditions may epimerize chiral centers. For example, notes that reactions with NaBH₄ require strict temperature control (0°C) to preserve the (2S,4R) configuration .

- Resolution strategies : Use of chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) or enantioselective catalysts (e.g., Jacobsen’s catalyst) can mitigate racemization .

- Analytical validation : Chiral HPLC or polarimetry ([α]²⁵D values) are used to confirm stereopurity. reports [α]²⁵D = −55.0° for a derivative .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, the Boc group’s tert-butyl signal shifts slightly in polar solvents .

- Dynamic processes : Rotameric equilibria (e.g., hydroxymethyl group rotation) may split peaks. Variable-temperature NMR can clarify these .

- Impurity identification : HRMS and 2D NMR (COSY, HSQC) differentiate byproducts. used HSQC to assign quaternary carbons in a derivative .

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

- Methodological Answer :

- Stepwise monitoring : TLC or LC-MS tracks intermediate formation. highlights TLC validation (Rf = 0.25 in hexanes/EtOAc 7:3) to optimize reaction times .

- Protecting group compatibility : Sequential use of Boc and tert-butyldimethylsilyl (TBS) groups avoids side reactions. describes TBS protection of hydroxyl groups before amide coupling .

- Catalyst screening : achieved a 93% yield using Pd/C for hydrogenation, while other catalysts (e.g., Raney Ni) gave lower efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.